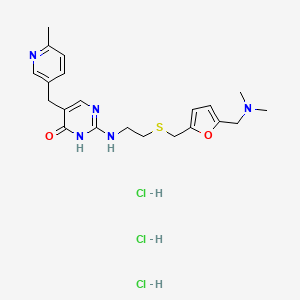

Lupitidine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de lupitidine est un antagoniste des récepteurs H2 à action prolongée développé par Smith, Kline & French. Il est décrit comme un composé anti-ulcéreux qui n'a jamais été commercialisé. Le composé est connu pour sa capacité à inhiber la sécrétion acide gastrique nocturne .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de lupitidine implique plusieurs étapes :

Condensation : La 6-méthylpyridine-3-carboxaldéhyde est condensée avec l'acide malonique en utilisant de la pipéridine dans de la pyridine en reflux pour former l'acide 3-(6-méthyl-3-pyridyl)acrylique.

Estérification : L'acide acrylique est estérifié avec de l'éthanol et de l'acide sulfurique pour produire l'acrylate d'éthyle 3-(6-méthyl-3-pyridyl).

Réduction : L'ester est réduit avec de l'hydrogène sur du palladium sur carbone dans de l'éthanol pour produire le 3-(6-méthyl-3-pyridyl)propionate d'éthyle.

Cyclisation : Le propionate est cyclisé avec du formiate d'éthyle et de la thiourée en présence de sodium dans un mélange éther-éthanol pour former la 5-(6-méthyl-3-pyridylméthyl)-2-thiouracile.

Méthylation : La thiouracile est méthylée avec de l'iodure de méthyle et de l'hydroxyde de sodium dans de l'eau chaude pour produire la 5-(6-méthyl-3-pyridyl-méthyl)-2-méthylthio-4-pyrimidone.

Condensation finale : La pyrimidone est finalement condensée avec de la 2-[(5-diméthylaminométhylfuran-2-yl)méthylthio]éthylamine dans de la pyridine en reflux.

Méthodes de production industrielle : La production industrielle du chlorhydrate de lupitidine suit des voies de synthèse similaires mais à plus grande échelle, assurant la pureté et le rendement du produit final grâce à des conditions de réaction optimisées et des techniques de purification.

Types de réactions :

Oxydation : Le chlorhydrate de lupitidine peut subir des réactions d'oxydation, notamment au niveau des atomes de soufre et d'azote.

Réduction : Le composé peut être réduit, en particulier en présence d'hydrogène et de palladium sur carbone.

Substitution : Diverses réactions de substitution peuvent se produire, notamment impliquant les cycles pyridine et pyrimidone.

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Gaz hydrogène, palladium sur carbone.

Substitution : Agents halogénants, nucléophiles.

Principaux produits formés :

Oxydation : Sulfoxydes, sulfones.

Réduction : Dérivés réduits de la pyridine et de la pyrimidone.

Substitution : Dérivés halogénés de la pyridine et de la pyrimidone.

Applications De Recherche Scientifique

Treatment of Peptic Ulcers

Lupitidine was primarily investigated for its use in the treatment of peptic ulcers. Its ability to reduce gastric acid secretion makes it beneficial for healing ulcers and preventing their recurrence. Studies have indicated that H2 antagonists can effectively manage symptoms and promote healing in patients with duodenal and gastric ulcers .

Gastroesophageal Reflux Disease (GERD)

Due to its acid-suppressing properties, lupitidine could theoretically be used in managing GERD, a condition characterized by the backflow of stomach contents into the esophagus. While other H2 antagonists are commonly prescribed for this condition, lupitidine’s long-acting nature may offer advantages in symptom control .

Diarrheal Disorders

Some studies suggest that lupitidine may have applications beyond acid suppression, including potential use in managing diarrhea caused by various pathogens or conditions. It may help regulate gastrointestinal motility and reduce excessive bowel movements, although this application requires further investigation .

Safety and Side Effects

While lupitidine has been associated with certain side effects common to H2 antagonists—such as headache, nausea, and constipation—its long-term safety profile remains under scrutiny due to reports of carcinogenic effects observed in animal studies. Research has indicated that prolonged use of certain H2 antagonists can lead to an increased risk of gastric tumors in rats, raising concerns about similar risks in humans .

Animal Studies

Research conducted on animal models has demonstrated that lupitidine can lead to hypergastrinemia (increased gastrin levels), which is associated with gastric tumor development. In particular, studies have shown a correlation between the administration of lupitidine and the incidence of squamous cell carcinoma in the rumenal mucosa of rats . These findings highlight the need for caution when considering long-term use in humans.

Data Tables

| Application | Mechanism | Efficacy | Safety Concerns |

|---|---|---|---|

| Peptic Ulcers | Inhibition of gastric acid secretion | Effective healing and symptom relief | Risk of gastric tumors |

| Gastroesophageal Reflux | Reduces acid reflux | Potentially effective | Long-term safety profile unclear |

| Diarrheal Disorders | May regulate motility | Requires further study | Common side effects (nausea, headache) |

Mécanisme D'action

Lupitidine hydrochloride exerts its effects by acting as an H2 receptor antagonist. It binds to the H2 receptors on the parietal cells in the stomach, inhibiting the action of histamine. This inhibition reduces the production of gastric acid, thereby decreasing the overall acidity in the stomach. The suppression of gastric acid secretion leads to the observed antiulcerogenic effects .

Comparaison Avec Des Composés Similaires

- Cimetidine

- Ranitidine

- Famotidine

- Nizatidine

Comparison: Lupitidine hydrochloride is unique among H2 receptor antagonists due to its long-acting nature. While other compounds like cimetidine and ranitidine also inhibit gastric acid secretion, this compound has a longer duration of action, making it potentially more effective for prolonged therapeutic effects .

Propriétés

Numéro CAS |

72716-75-7 |

|---|---|

Formule moléculaire |

C21H30Cl3N5O2S |

Poids moléculaire |

522.9 g/mol |

Nom IUPAC |

2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one;trihydrochloride |

InChI |

InChI=1S/C21H27N5O2S.3ClH/c1-15-4-5-16(11-23-15)10-17-12-24-21(25-20(17)27)22-8-9-29-14-19-7-6-18(28-19)13-26(2)3;;;/h4-7,11-12H,8-10,13-14H2,1-3H3,(H2,22,24,25,27);3*1H |

Clé InChI |

YMVSCUJJVSENIP-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |

SMILES isomérique |

CC1=NC=C(C=C1)CC2=CN=C(N=C2O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |

SMILES canonique |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=C(O3)CN(C)C.Cl.Cl.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

72716-75-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(2-(5-dimethylaminomethylfuran-2-ylmethylthio)ethylamino)-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one SK and F 93479 SK and F-93479 SKF 93479 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.